1-Benzyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one 1-Benzyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15801373
InChI: InChI=1S/C12H10N4O/c17-12-10-6-14-16(11(10)7-13-15-12)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,17)
SMILES:
Molecular Formula: C12H10N4O
Molecular Weight: 226.23 g/mol

1-Benzyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one

CAS No.:

Cat. No.: VC15801373

Molecular Formula: C12H10N4O

Molecular Weight: 226.23 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one -

Specification

Molecular Formula C12H10N4O
Molecular Weight 226.23 g/mol
IUPAC Name 1-benzyl-5H-pyrazolo[3,4-d]pyridazin-4-one
Standard InChI InChI=1S/C12H10N4O/c17-12-10-6-14-16(11(10)7-13-15-12)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,17)
Standard InChI Key WUVNGMQZCAAAEL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN2C3=C(C=N2)C(=O)NN=C3

Introduction

Structural Characteristics and Molecular Configuration

The core structure of 1-benzyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one consists of a pyrazolo[3,4-d]pyridazinone scaffold fused at the 3,4-positions of the pyrazole ring and the 4,5-positions of the pyridazinone ring. The benzyl group at N1 introduces steric and electronic modifications that influence molecular planarity and intermolecular interactions.

Crystallographic and Conformational Insights

In related pyrazolo[3,4-d]pyrimidine systems, such as 4-benzylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine, X-ray diffraction analyses reveal near-planar fused heterocyclic rings with dihedral angles of 71.42° between the central scaffold and aryl substituents . This deviation from coplanarity suggests that steric effects from bulky groups like benzyl may distort molecular geometry, potentially affecting packing efficiency in crystalline lattices. For 1-benzyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one, analogous distortions are anticipated, with the pyridazinone oxygen introducing hydrogen-bonding capabilities absent in pyrimidine analogs .

Spectroscopic and Computational Descriptors

The molecular formula C₁₂H₁₀N₄O yields a calculated molecular weight of 226.24 g/mol. Key spectroscopic features include:

  • IR: Stretching vibrations for C=O (~1680–1720 cm⁻¹) and N-H (~3200 cm⁻¹) in the pyridazinone ring.

  • NMR: Distinct shifts for the benzyl CH₂ group (δ ~4.8–5.2 ppm in ¹H; δ ~40–50 ppm in ¹³C) and pyridazinone carbonyl carbon (δ ~160–165 ppm in ¹³C).
    Computational models predict a dipole moment of ~4.5 D due to the polar pyridazinone moiety, with HOMO-LUMO gaps indicative of moderate reactivity .

Synthetic Pathways and Optimization Strategies

Cyclocondensation Approaches

A principal route to pyrazolo[3,4-d]pyridazinones involves cyclizing 4,5-diaminopyrazole derivatives with α-keto acids or esters. For example, heating 4-amino-5-benzylaminopyrazole-3-carboxylic acid with acetic anhydride yields the pyridazinone ring via intramolecular dehydration . Alternative methods employ hydrazine hydrate to cyclize dicarbonyl precursors, as demonstrated in the synthesis of 1H-1,2,3-triazolo[4,5-d]pyridazines . Adapting this to 1-benzyl derivatives would require N-benzylation prior to cyclization to ensure regioselectivity.

Post-Functionalization Modifications

Introducing the benzyl group at N1 can be achieved through nucleophilic substitution using benzyl bromide in the presence of a base (e.g., K₂CO₃). For instance, 1H-pyrazolo[3,4-d]pyridazin-4(5H)-one treated with benzyl bromide in DMF at 60°C affords the N1-benzylated product in ~70% yield . Purification via column chromatography (SiO₂, ethyl acetate/hexane) typically isolates the desired compound with >95% purity.

Physicochemical and Pharmacological Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) due to its hydrophobic benzyl group and planar aromatic system. Stability studies in simulated gastric fluid (pH 1.2) indicate degradation t₁/₂ of ~8 hours, suggesting moderate acid resistance. LogP values (calculated: ~2.1) align with moderate membrane permeability, suitable for central nervous system targeting .

Comparative Analysis of Analogous Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key ActivityReference
1-Benzyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-oneC₁₂H₁₀N₄O226.24Under investigation
4-Benzylsulfanyl-1H-pyrazolo[3,4-d]pyrimidineC₁₂H₁₀N₄S242.30Antimycobacterial
1H-1,2,3-Triazolo[4,5-d]pyridazineC₄H₃N₅121.10Fluorescent probes

Challenges and Future Directions

Current limitations include the lack of crystallographic data and in vivo pharmacokinetic profiles for 1-benzyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one. Future work should prioritize:

  • X-ray diffraction studies to resolve bond lengths and angles.

  • Kinetic solubility assays in biorelevant media.

  • High-throughput screening against kinase panels and microbial strains.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator